Curvularin

准备方法

曲古霉素可以通过使用特定菌株的真菌发酵来合成。 例如,苏门答腊青霉可以在琼脂-麦芽提取物培养基中于 28°C 培养四天 . 发酵过程包括从真菌培养物中分离和纯化曲古霉素衍生物。 该化合物也可以溶解在二甲基亚砜、氯仿和二氯甲烷等溶剂中 .

化学反应分析

Chemical Reactions of Curvularin

This compound undergoes various chemical reactions that can be categorized into several types based on its functional groups and structural features.

Hydrolysis Reactions

This compound can undergo hydrolysis, particularly in the presence of water or aqueous solutions, resulting in the cleavage of its lactone ring. This reaction can lead to the formation of hydroxy derivatives that exhibit altered biological activities compared to the parent compound.

Oxidation Reactions

The presence of hydroxyl groups in this compound makes it susceptible to oxidation reactions. For instance, this compound can be oxidized to form quinone derivatives, which may enhance its reactivity and potential biological effects.

Reduction Reactions

Reduction reactions can also occur with this compound, particularly involving its carbonyl groups. The reduction process can yield alcohols or other reduced forms that may demonstrate different pharmacological properties.

Derivatization Reactions

Derivatization is a common approach to modify this compound for enhanced activity or solubility. For example, acetylation or methylation of hydroxyl groups leads to derivatives with distinct biological profiles.

Research Findings on Biological Activities

Recent studies have highlighted the anti-inflammatory effects of this compound and its derivatives:

-

Study on Anti-Inflammatory Effects : A study demonstrated that this compound-type metabolites significantly inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW264.7 macrophages. The IC50 values for these metabolites ranged from 1.9 μM to 18.1 μM for NO and from 2.8 μM to 18.7 μM for PGE2, indicating potent anti-inflammatory activity .

Table 1: IC50 Values of this compound Derivatives

| Compound | IC50 (NO) μM | IC50 (PGE2) μM |

|---|---|---|

| This compound | 1.9 | 2.8 |

| (10E,15S)-10,11-dehydrothis compound | 18.1 | 18.7 |

| (11R,15S)-11-hydroxythis compound | - | - |

| (11S,15S)-11-methoxythis compound | - | - |

Structural Analysis

The structural characteristics of this compound have been elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses confirm the presence of a lactone ring and multiple hydroxyl groups, which are critical for its biological activity.

Table 2: NMR Chemical Shifts for this compound Derivatives

| Nucleus | Chemical Shift (ppm) |

|---|---|

| C-H (aromatic) | ~6.5 |

| C-H (aliphatic) | ~1.5 - 3.0 |

| C=O | ~200 |

| C-OH | ~70 |

科学研究应用

Anti-Inflammatory Applications

Curvularin and its derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that this compound-type metabolites can significantly inhibit the production of pro-inflammatory mediators in macrophages.

Key Findings:

- Mechanism of Action : this compound metabolites suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway .

- Efficacy : The most active metabolite, (10E,15S)-10,11-dehydrothis compound, demonstrated IC50 values for nitric oxide (NO) and prostaglandin E₂ (PGE₂) production ranging from 1.9 μM to 18.1 μM and 2.8 μM to 18.7 μM, respectively .

Table 1: Anti-Inflammatory Effects of this compound Derivatives

| Compound | IC50 NO Production (μM) | IC50 PGE2 Production (μM) |

|---|---|---|

| This compound | Not reported | Not reported |

| (10E,15S)-10,11-dehydrothis compound | 1.9 - 18.1 | 2.8 - 18.7 |

| Other derivatives | Varies | Varies |

Cytotoxic Properties

This compound has been shown to exhibit cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent.

Case Studies:

- Cytotoxicity Assessment : Studies have revealed that this compound and its derivative α,β-dehydrothis compound have similar levels of cytotoxicity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 .

- Mechanism : The cytotoxic effects are partially attributed to their ability to interfere with cellular signaling pathways involved in tumor progression.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A549 | Not reported |

| α,β-Dehydrothis compound | COLO 205 | 7.9 |

| α,β-Dehydrothis compound | HeLa | Not reported |

Phytotoxic Activity

This compound has also been identified as a phytotoxic compound, affecting plant growth and development.

Findings:

作用机制

曲古霉素通过破坏有丝分裂纺锤体的形成来抑制细胞分裂 . 它作为诱导型一氧化氮合酶依赖性一氧化氮产生的高度选择性转录抑制剂发挥作用,影响 Janus 酪氨酸激酶-STAT 途径 . 这种机制有助于其抗炎和细胞毒性作用。

相似化合物的比较

生物活性

Curvularin is a polyketide compound primarily isolated from various fungal species, notably Phoma macrostoma and Penicillium sumatraense. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

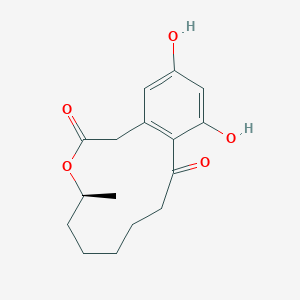

Chemical Structure and Properties

This compound is characterized by its unique aromatic structure with a cyclized alkyl side chain. It is soluble in organic solvents such as methanol, ethanol, and acetone, and has been isolated as a white powder with a reported purity of over 98% . The structural integrity of this compound is crucial for its biological activity, as modifications to its chemical structure can significantly alter its efficacy.

Antibacterial Properties

This compound exhibits selective antagonism against the quorum sensing (QS) system of Pseudomonas aeruginosa, particularly inhibiting the RhlR receptor at low concentrations (1–30 μM). This inhibition leads to a reduction in virulence factors such as pyocyanin and rhamnolipid production without affecting bacterial cell viability . High concentrations (over 100 μM) only negligibly inhibited biofilm formation and elastase production. This selective inhibition suggests potential for this compound in treating chronic infections where P. aeruginosa is implicated.

| Concentration (μM) | Effect on Pyocyanin Production | Effect on Rhamnolipid Production | Effect on Biofilm Formation |

|---|---|---|---|

| 1-30 | Inhibition | Inhibition | Negligible |

| >100 | Negligible | Negligible | Minor Inhibition |

Antifungal Activity

This compound has also demonstrated antifungal properties against various fungal pathogens. A study highlighted its efficacy against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating significant antifungal activity . Molecular docking studies further suggested that this compound interacts with fungal cell wall components, disrupting their integrity.

Anti-inflammatory Effects

Research has shown that this compound-type metabolites possess notable anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), with IC50 values ranging from 1.9 to 18.7 μM . The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through inhibition of the nuclear factor-κB (NF-κB) signaling pathway.

| Compound | IC50 NO Production (μM) | IC50 PGE2 Production (μM) |

|---|---|---|

| This compound | 1.9 | 2.8 |

| 10,11-dehydrothis compound | 18.1 | 18.7 |

Cytotoxicity Studies

This compound exhibits varying degrees of cytotoxicity against human cancer cell lines. It has been shown to inhibit the growth of A549 (lung), HeLa (cervical), MDA-MB-231 (breast), and MCF-7 (breast) cancer cells with IC50 values indicating moderate to high cytotoxic effects . Notably, α, β-dehydrothis compound showed significant cytotoxicity against COLO 205 cells with an IC50 of 7.9 μM, suggesting that structural variations within this compound derivatives can influence their anticancer potential.

属性

IUPAC Name |

13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUIGYAPSXCJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10140-70-2 | |

| Record name | Curvularin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of curvularin?

A1: this compound exhibits its biological activity primarily by acting as a spindle poison, disrupting the assembly of microtubules, which are crucial components of the mitotic spindle during cell division. [] This disruption leads to cell cycle arrest, primarily in the metaphase stage. []

Q2: How does this compound's interaction with microtubules differ from other spindle poisons?

A2: Unlike some spindle poisons that completely depolymerize microtubules, this compound and its derivative 8-dehydrothis compound have been observed to induce unique spindle morphologies in sea urchin embryos. This compound causes the formation of barrel-shaped spindles, while 8-dehydrothis compound leads to miniature spindles. This suggests a more nuanced interaction with tubulin molecules, potentially affecting their dynamic equilibrium. []

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By disrupting microtubule assembly and arresting cell division, this compound exhibits cytotoxic effects against various cancer cell lines. [, , , , , , ] Additionally, it demonstrates anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C16H20O5 and has a molecular weight of 292.33 g/mol. [, ]

Q5: What spectroscopic data is crucial for characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is essential for determining the structure of this compound. [, , , , ] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the molecular formula. [, , , , ] Additionally, circular dichroism (CD) spectroscopy is employed to establish the absolute configuration of this compound and its derivatives. [, , ] X-ray crystallography has been instrumental in elucidating the solid-state structures of this compound and its derivatives, revealing key structural features like the macrocyclic lactone ring conformation. [, , ]

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research indicates that the macrocyclic lactone ring of this compound is crucial for its biological activity. [, ] Opening this ring significantly reduces anti-inflammatory activity. [] Furthermore, the presence and stereochemistry of substituents on the macrocyclic ring, especially at the C-11 and C-15 positions, have been shown to impact cytotoxicity. [, , , , ] For example, the introduction of a sulfur atom at C-11 or a double bond at C-10 significantly enhances the cytotoxic activity of this compound analogues. []

Q7: What is known about the stability of this compound under various conditions?

A7: While specific studies on the stability of this compound under different conditions are limited in the provided literature, it's known that the compound can undergo modifications like glucosidation and methylation through microbial transformation. [] These modifications highlight the potential for degradation or alteration of this compound's structure under specific environmental conditions or enzymatic activity.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BEL-7402 (liver cancer), K562 (leukemia), and others have been employed to assess the cytotoxic effects of this compound and its derivatives. [, , , , ] Additionally, LPS-stimulated RAW264.7 macrophages are frequently used to evaluate the anti-inflammatory activity of this compound analogues by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. [, ]

Q9: Are there any in vivo studies demonstrating this compound's biological activity?

A9: Yes, this compound has been shown to reduce the in vivo virulence of Pseudomonas aeruginosa in Caenorhabditis elegans, highlighting its potential as an antimicrobial agent. [] Furthermore, in a mouse model of collagen-induced arthritis (CIA), this compound significantly reduced the expression of pro-inflammatory mediators, demonstrating its potential as a treatment for chronic inflammatory diseases. []

Q10: Has this compound been evaluated in clinical trials?

A10: Based on the provided literature, there is no mention of this compound being tested in clinical trials. Further research, particularly concerning safety and efficacy in human subjects, is needed to explore its therapeutic potential.

Q11: What are the environmental implications of this compound?

A12: this compound and its derivative α,β-dehydrothis compound exhibit phytotoxic effects. [, ] These compounds, produced by phytopathogenic fungi, can negatively impact plant growth and development, highlighting their ecological role and potential implications for agriculture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。